



Application Notes and Protocols for the Total Synthesis of (–)-Keramaphidin B

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Compound of Interest		
Compound Name:	Keramaphidin B	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of (–)-**keramaphidin B**, a pentacyclic marine alkaloid with potent cytotoxic activities. The document
details various synthetic strategies, key experimental protocols, and quantitative data to aid
researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

(–)-**Keramaphidin B**, first isolated from the marine sponge Amphimedon sp., presents a formidable synthetic challenge due to its complex architecture.[1] This structure includes a highly congested [2.2.2] azabicyclic core, a quaternary stereocenter, and two macrocyclic rings of 11 and 13 atoms.[1] Its significant cytotoxicity against P388 murine leukemia cells and KB human epidermoid carcinoma cells underscores its potential as a therapeutic agent.[1] This document outlines two prominent and distinct total syntheses of **keramaphidin B**, providing a valuable resource for researchers interested in this complex molecule and its analogs.

Synthetic Strategies Overview

Two primary strategies for the total synthesis of **keramaphidin B** have been successfully developed, each employing unique key reactions to construct the intricate pentacyclic framework.

Fürstner's Asymmetric Synthesis of (+)-Keramaphidin B: This approach utilizes a
 Michael/Michael cascade reaction to diastereoselectively forge the common tricyclic core.



The macrocycles are subsequently formed via a carefully optimized sequence of ring-closing alkyne metathesis (RCAM) and ring-closing olefin metathesis (RCM).[2]

• Sato's Racemic Synthesis of (±)-**Keramaphidin B**: This strategy hinges on a base-catalyzed Diels-Alder reaction of a 3-hydroxy-2-pyridone, where regioselectivity is controlled through dynamic crystallization.[3][4][5][6] The two macrocycles are constructed in a single step through a double macrocyclic alkylation.[4]

Another notable approach towards the core structure involves a strain-promoted, inverse electron-demand Diels—Alder cycloaddition of a transiently-generated cyclic allene.[1][7]

Quantitative Data Summary

The following tables summarize the quantitative data from the two completed total syntheses of **keramaphidin B** for easy comparison.

Table 1: Overall Synthesis Efficiency

Synthetic Route	Final Product	Longest Linear Sequence (LLS)	Overall Yield	Reference
Fürstner (2021)	(+)- Keramaphidin B	19 steps	0.93%	[2]
Sato (2024)	(±)-Keramaphidin B	12 steps	Not explicitly stated	[4]

Table 2: Key Reaction Yields in Fürstner's Synthesis



Reaction Step	Yield	Reference
Michael/Michael Cascade	Not explicitly stated	[2]
Ring-Closing Alkyne Metathesis (RCAM)	83%	[8][9]
Ring-Closing Olefin Metathesis (RCM)	High Yield (E/Z = 1:1)	[9]
Final Reduction (Dibal-H)	38%	[8][9]

Table 3: Key Reaction Yields in Sato's Synthesis

Reaction Step	Yield	Reference
DMAP-catalyzed Diels-Alder	77%	[3]
Double Macrocyclic Alkylation	46%	[3]
Final Reduction (DIBAL-H)	46%	[4]

Experimental Protocols

Detailed methodologies for the key experiments in the total syntheses of **keramaphidin B** are provided below.

Protocol 1: Fürstner's Ring-Closing Alkyne Metathesis (RCAM)

This protocol describes the formation of the 13-membered macrocycle using a molybdenum alkylidyne complex.

Reagents and Conditions:

- Substrate: Di-alkyne precursor to cycloalkyne 28.
- Catalyst: Molybdenum alkylidyne complex 31 (20 mol %).[8][9]



Solvent: Toluene.[8]

Additives: Molecular sieves (5 Å).[8]

• Temperature: Reflux.[8]

Reaction Time: Not specified.

Yield: 83% on a 1.3 g scale.[8][9]

Procedure:

- To a solution of the di-alkyne precursor in toluene are added 5 Å molecular sieves.
- The molybdenum alkylidyne catalyst 31 (20 mol %) is added to the mixture.
- The reaction is heated to reflux and monitored by TLC or LC-MS until completion.
- Upon completion, the reaction mixture is cooled to room temperature and filtered.
- The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to afford the cycloalkyne 28.

Protocol 2: Fürstner's Ring-Closing Olefin Metathesis (RCM)

This protocol details the formation of the 11-membered macrocycle.

Reagents and Conditions:

Substrate: Di-olefin precursor 42.

Catalyst: Grubbs catalyst 36 (50 mol %).[9]

Solvent: 1,2-dichloroethane.[9]

Temperature: Reflux.[9]

Yield: High yield, obtained as a 1:1 mixture of E/Z isomers.[9]



Procedure:

- A solution of the di-olefin precursor 42 in 1,2-dichloroethane is prepared.
- The Grubbs catalyst 36 (50 mol %) is added to the solution.
- The mixture is heated to reflux and monitored for the consumption of the starting material.
- After the reaction is complete, the solvent is removed under reduced pressure.
- The resulting residue is purified by flash chromatography to yield the product 43 as a mixture
 of olefin isomers.

Protocol 3: Sato's DMAP-Catalyzed Diels-Alder Reaction

This protocol describes the key cycloaddition step with dynamic crystallization-controlled regioselectivity.

Reagents and Conditions:

- Reactants: 3-hydroxy-2-pyridone derivative and dienophile.
- Catalyst: DMAP (10 mol %).[3]
- Additive: LiCl (50 mol %).[3]
- Solvent: CH₂Cl₂–C₆H₆ (1:1).[3]
- Temperature: Room temperature to 40 °C.[3]
- Yield: 77%.[3]

Procedure:

- The 3-hydroxy-2-pyridone derivative and the dienophile are dissolved in a 1:1 mixture of dichloromethane and benzene.
- LiCl (50 mol %) and DMAP (10 mol %) are added to the solution.



- The reaction mixture is stirred at room temperature and gradually warmed to 40 °C.
- The desired product selectively crystallizes from the reaction mixture.
- The crystals are collected by filtration, washed, and dried to yield the pure cycloadduct.

Protocol 4: Sato's Final Reduction to (±)-Keramaphidin B

This protocol describes the final reduction of the bislactam intermediate to afford the natural product.

Reagents and Conditions:

- Substrate: Bislactam 7.
- Reducing Agent: DIBAL-H.
- Solvent: Not specified, likely an ethereal solvent such as THF or Et₂O.
- Yield: 46%.[4]

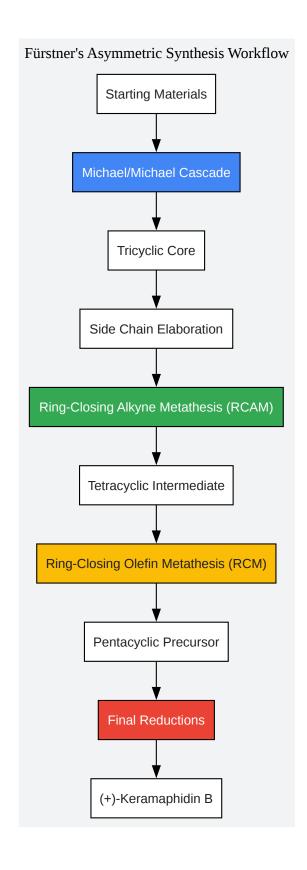
Procedure:

- The bislactam intermediate 7 is dissolved in an appropriate anhydrous solvent under an inert atmosphere.
- The solution is cooled, and DIBAL-H is added dropwise.
- The reaction is stirred until the reduction is complete, as monitored by TLC.
- The reaction is carefully quenched, and the product is extracted with an organic solvent.
- The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by chromatography to give (±)-**keramaphidin B**.

Visualizations

The following diagrams illustrate the key strategic workflows for the total synthesis of (–)-keramaphidin B.

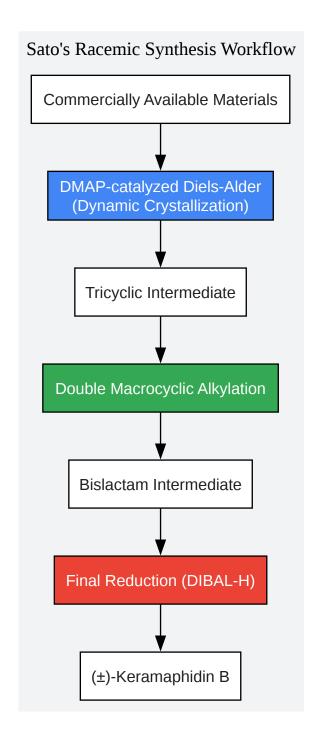




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Caption: Workflow of Fürstner's asymmetric total synthesis of (+)-keramaphidin B.

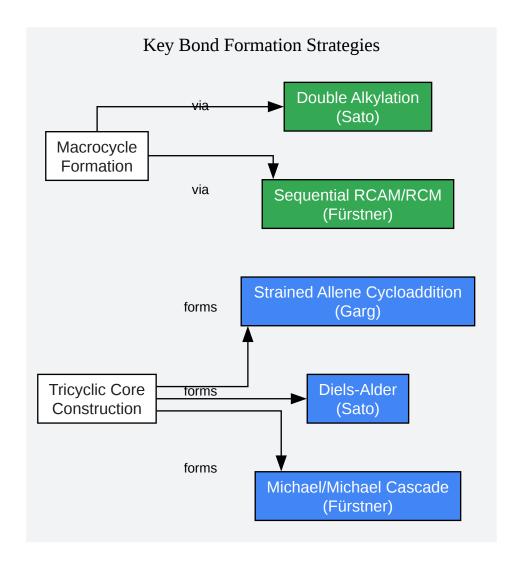




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Caption: Workflow of Sato's racemic total synthesis of (±)-keramaphidin B.





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Caption: Comparison of key bond-forming strategies in **keramaphidin B** syntheses.

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